molecular formula C8H15NO2 B574660 2H-Azepin-2-one,1-ethoxyhexahydro-(9CI) CAS No. 193805-77-5

2H-Azepin-2-one,1-ethoxyhexahydro-(9CI)

Cat. No.: B574660
CAS No.: 193805-77-5
M. Wt: 157.213
InChI Key: MBRDORIJODJSEF-UHFFFAOYSA-N
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Description

2H-Azepin-2-one,1-ethoxyhexahydro-(9CI) (CAS: 193805-77-5) is a seven-membered lactam derivative with an ethoxy substituent (-OCH2CH3) at the nitrogen position. Its molecular formula is C8H15NO2, with a molar mass of 157.21 g/mol . The compound belongs to the azepinone family, characterized by a saturated ring system (hexahydro) and a ketone group at the 2-position. Ethoxy substitution likely enhances solubility in organic solvents and influences reactivity due to its electron-donating nature.

Properties

CAS No.

193805-77-5

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

1-ethoxyazepan-2-one

InChI

InChI=1S/C8H15NO2/c1-2-11-9-7-5-3-4-6-8(9)10/h2-7H2,1H3

InChI Key

MBRDORIJODJSEF-UHFFFAOYSA-N

SMILES

CCON1CCCCCC1=O

Synonyms

2H-Azepin-2-one,1-ethoxyhexahydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural analogs, highlighting substituent effects and physicochemical properties:

Compound Name (CAS) Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features Reference
2H-Azepin-2-one,1-ethoxyhexahydro- (193805-77-5) Ethoxy (-OCH2CH3) at N1 C8H15NO2 157.21 Electron-donating ethoxy group; moderate polarity, potential for polymer applications
2H-Azepin-2-one,1-(2-chloroacetyl)hexahydro- (98303-85-6) 2-Chloroacetyl (-COCH2Cl) at N1 C8H12ClNO2 189.64 Electrophilic chloroacetyl group; increased reactivity in nucleophilic substitutions
2H-Azepin-2-one,1-(1-butenyl)hexahydro- (E)- (112518-16-8) (E)-1-butenyl (-CH2CHCHCH2) at N1 C10H17NO 167.25 Alkenyl chain introduces steric bulk; stereospecific (E) configuration
3,3-Dichlorohexahydro-2H-azepin-2-one (1709-14-4) 3,3-Dichloro substituents C6H9Cl2NO 190.05 Dichloro substitution enhances electronegativity; potential for halogen bonding

Physicochemical and Functional Differences

  • Electron Effects :

    • The ethoxy group in the target compound donates electrons via resonance, stabilizing the lactam ring. In contrast, the chloroacetyl group () withdraws electrons, increasing electrophilicity at the carbonyl carbon .
    • Dichloro substitution () significantly increases polarity and may enhance interactions with nucleophiles or metal catalysts .
  • This substitution could reduce crystallinity compared to the ethoxy analog .
  • Functional Group Diversity :

    • The thione derivative (CAS 1558-76-5, ) replaces the ketone oxygen with sulfur, altering hydrogen-bonding capacity and redox properties. Thiones are often more nucleophilic than ketones, enabling unique reactivity in coordination chemistry .

Research Findings and Trends

Recent studies on azepinone derivatives focus on:

Tuning Solubility and Stability: Ethoxy and alkenyl groups improve compatibility with non-polar solvents, critical for industrial coatings .

Halogenated Derivatives : Dichloro-substituted lactams () show promise in catalysis and agrochemicals due to enhanced electrophilicity .

Stereochemical Control : The (E)-butenyl configuration () highlights the role of stereochemistry in modulating physical properties and biological activity .

Q & A

Q. How can researchers ensure reproducibility when documenting synthetic protocols for 2H-Azepin-2-one derivatives?

  • Methodology : Follow Beilstein Journal guidelines: report detailed procedures (solvent grades, equipment), characterize all novel compounds with spectral data, and deposit raw data in repositories like Zenodo. Include step-by-step video protocols for critical steps (e.g., catalyst handling) to minimize ambiguity .

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